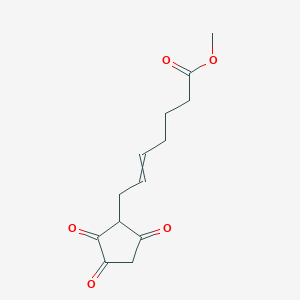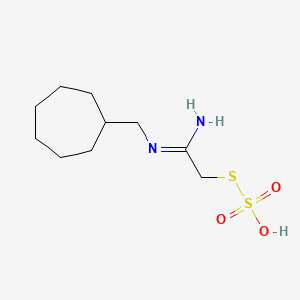![molecular formula C15H12F3NO4 B14669881 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene CAS No. 50594-37-1](/img/structure/B14669881.png)
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of ethoxy, nitro, and trifluoromethyl groups attached to a benzene ring, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases such as potassium carbonate for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) solvent.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Nitroso derivatives: Formed through the oxidation of the nitro group.
Substituted benzene derivatives: Formed through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes. The ethoxy group can influence the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
2-Methoxy-5-nitrobenzotrifluoride: Contains a methoxy group instead of an ethoxy group.
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Contains a chloro group instead of a nitro group .
Uniqueness
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propiedades
Número CAS |
50594-37-1 |
|---|---|
Fórmula molecular |
C15H12F3NO4 |
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
2-ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H12F3NO4/c1-2-22-14-9-12(7-8-13(14)19(20)21)23-11-5-3-10(4-6-11)15(16,17)18/h3-9H,2H2,1H3 |
Clave InChI |
NZNNBZARHMXARB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


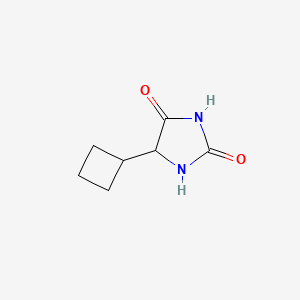
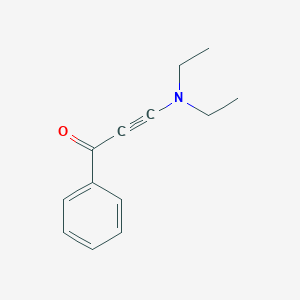
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
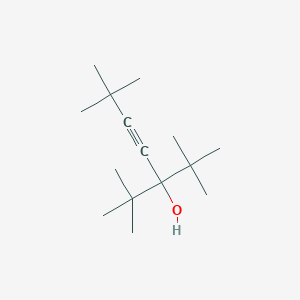
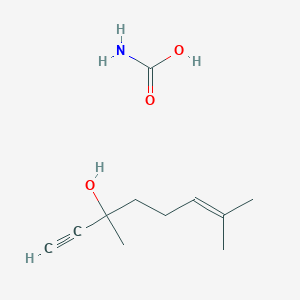
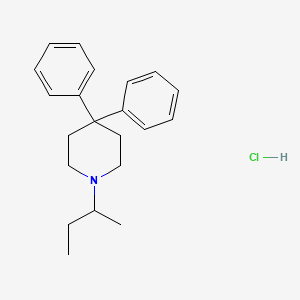
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
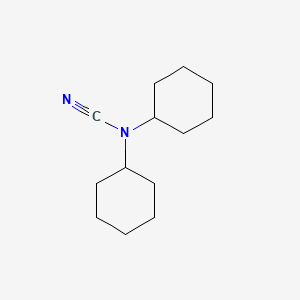
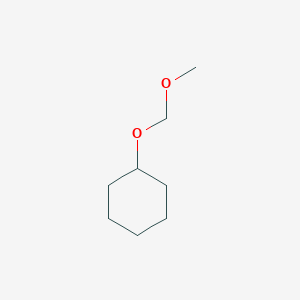

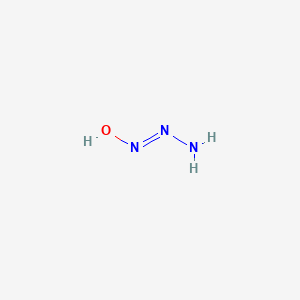
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
